An In-depth Technical Guide to 8-Oxodecanoyl-CoA: Synthesis and Properties
An In-depth Technical Guide to 8-Oxodecanoyl-CoA: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxodecanoyl-CoA is a critical intermediate in fatty acid metabolism, particularly in the β-oxidation of modified fatty acids. Its unique keto functionality within a medium-chain acyl-CoA structure presents specific challenges and opportunities in biochemical research and drug development. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 8-Oxodecanoyl-CoA. It details both chemical and enzymatic synthetic approaches, offers in-depth experimental protocols, and summarizes its known physicochemical and biological properties. This document is intended to be a foundational resource for researchers investigating fatty acid metabolism, enzyme kinetics, and the development of novel therapeutics targeting metabolic pathways.
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as 8-Oxodecanoyl-CoA, are central players in cellular metabolism. They are involved in the synthesis and oxidation of fatty acids, the Krebs cycle, and numerous other biosynthetic and catabolic pathways.[1] The presence of a ketone group at the 8th position of the decanoyl chain introduces a point of interest for studying enzyme specificity and metabolic regulation. Understanding the synthesis and properties of 8-Oxodecanoyl-CoA is crucial for elucidating its precise biological roles and for designing molecules that can modulate its activity for therapeutic purposes.
Synthesis of 8-Oxodecanoyl-CoA
The synthesis of 8-Oxodecanoyl-CoA can be approached through two primary routes: chemical synthesis and enzymatic synthesis. The choice of method depends on the required purity, yield, and the availability of starting materials and specialized enzymes.
Chemical Synthesis
Chemical synthesis offers a versatile approach to generate 8-Oxodecanoyl-CoA. A plausible synthetic strategy involves a two-step process: first, the synthesis of the precursor 8-oxodecanoic acid, followed by its activation to the corresponding CoA thioester.
Proposed Synthetic Workflow for 8-Oxodecanoic Acid:
Caption: Proposed workflow for the chemical synthesis of 8-oxodecanoic acid.
The formation of the thioester bond with Coenzyme A is a critical step. A common and effective method is the mixed anhydride (B1165640) method.[7]
Experimental Protocol: Mixed Anhydride Method for Acyl-CoA Synthesis
-
Activation of 8-Oxodecanoic Acid:
-
Dissolve 8-oxodecanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).
-
Add triethylamine (B128534) to act as a base.
-
Cool the solution to 0°C.
-
Add ethyl chloroformate dropwise to form the mixed anhydride.
-
Stir the reaction at 0°C for 1-2 hours.
-
-
Thioesterification with Coenzyme A:
-
Prepare a solution of Coenzyme A (free acid) in a buffered aqueous solution (e.g., 50 mM sodium bicarbonate, pH 8.0).
-
Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture around 8.0 by adding a dilute base (e.g., 1M NaOH) as needed.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
Enzymatic Synthesis
Enzymatic synthesis provides a highly specific and often milder alternative to chemical methods. This approach typically utilizes an acyl-CoA synthetase (ACS) to catalyze the formation of the thioester bond.
Experimental Protocol: Enzymatic Synthesis of 8-Oxodecanoyl-CoA
-
Reaction Mixture Preparation:
-
In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine the following components:
-
8-oxodecanoic acid
-
Coenzyme A (free acid)
-
ATP (adenosine triphosphate)
-
Magnesium chloride (as a cofactor for the enzyme)
-
A suitable medium-chain acyl-CoA synthetase.
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at the optimal temperature for the chosen acyl-CoA synthetase (typically 30-37°C).
-
Monitor the progress of the reaction by following the consumption of ATP or the formation of the product using HPLC.
-
-
Enzyme Inactivation and Product Purification:
-
Stop the reaction by adding an acid (e.g., perchloric acid) or a denaturing agent.
-
Centrifuge to remove the precipitated enzyme.
-
Purify the 8-Oxodecanoyl-CoA from the supernatant using reverse-phase HPLC.
-
Diagram of Enzymatic Synthesis Workflow:
Caption: Workflow for the enzymatic synthesis of 8-Oxodecanoyl-CoA.
Physicochemical Properties
The physicochemical properties of 8-Oxodecanoyl-CoA are crucial for its handling, storage, and use in experimental settings. While specific data for 8-Oxodecanoyl-CoA is scarce, properties can be inferred from related medium-chain and keto-acyl-CoAs.
| Property | Value/Description | Reference |
| Molecular Formula | C31H50N7O18P3S | - |
| Molecular Weight | 917.75 g/mol | - |
| Solubility | Expected to be soluble in aqueous buffers and polar organic solvents like methanol. | |
| Stability | The thioester bond is susceptible to hydrolysis, especially at alkaline pH. For long-term storage, it is recommended to store as a dry powder or in acidic buffers (pH 4-6) at -80°C.[9][10] | [9][10] |
| UV Absorbance | Exhibits a characteristic UV absorbance maximum at approximately 260 nm due to the adenine (B156593) ring of Coenzyme A. | [8] |
| Critical Micelle Concentration (CMC) | For long-chain acyl-CoAs, CMC values are in the micromolar range and are influenced by chain length, pH, and ionic strength. The CMC of a medium-chain keto-acyl-CoA is expected to be higher than its long-chain counterparts. | [11] |
Biological Properties and Role in Metabolism
8-Oxodecanoyl-CoA is an intermediate in fatty acid metabolism, likely arising from the β-oxidation of hydroxylated or otherwise modified fatty acids. Its primary biological context is within the mitochondrial matrix, where the enzymes of β-oxidation reside.
Role in β-Oxidation
The β-oxidation spiral involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. The presence of a keto group at the 8-position suggests that 8-Oxodecanoyl-CoA would be a substrate for the later steps of this pathway.
Diagram of 8-Oxodecanoyl-CoA in the β-Oxidation Pathway:
Caption: The processing of 8-Oxodecanoyl-CoA in the β-oxidation pathway.
Interaction with Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Medium-chain acyl-CoA dehydrogenase (MCAD) is a key enzyme in the β-oxidation of fatty acids with chain lengths of 4 to 12 carbons.[12] Deficiencies in this enzyme lead to the genetic disorder MCAD deficiency.[13][14] While the primary substrates for MCAD are saturated acyl-CoAs, the presence of a keto group in 8-Oxodecanoyl-CoA may influence its interaction with and processing by this enzyme. Further research is needed to determine the kinetic parameters of MCAD with 8-Oxodecanoyl-CoA as a substrate.
Analytical Characterization
The purity and identity of synthesized 8-Oxodecanoyl-CoA must be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary method for the purification and analysis of acyl-CoAs.
Experimental Protocol: HPLC Analysis of 8-Oxodecanoyl-CoA
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from a low to a high percentage of acetonitrile is used to elute the acyl-CoA.
-
Detection: UV detection at 260 nm.[8]
Mass Spectrometry (MS)
Mass spectrometry provides definitive identification and structural information. Electrospray ionization (ESI) is commonly used for the analysis of acyl-CoAs.
Expected Mass Spectral Data:
-
[M+H]+: ~918.76 m/z
-
[M-H]-: ~916.74 m/z
-
Characteristic Fragment Ions: Fragmentation often results in the loss of the phosphopantetheine moiety, providing a diagnostic ion for the acyl group.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural confirmation of the synthesized molecule. Both 1H and 13C NMR would be informative.
Expected NMR Spectral Features:
-
1H NMR: Resonances corresponding to the protons of the adenine, ribose, phosphopantetheine, and the decanoyl chain. The protons adjacent to the ketone and thioester will have characteristic chemical shifts.
-
13C NMR: Resonances for the carbonyl carbon of the ketone and the thioester carbon, in addition to the carbons of the rest of the molecule. The chemical shifts of the carbonyl carbons are particularly diagnostic.[16]
Conclusion
8-Oxodecanoyl-CoA is a molecule of significant interest in the study of fatty acid metabolism. This guide provides a comprehensive framework for its synthesis, purification, characterization, and biological context. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to investigate the role of this and other modified acyl-CoAs in health and disease. Further research into the specific enzymatic interactions and metabolic fate of 8-Oxodecanoyl-CoA will undoubtedly provide deeper insights into the regulation of cellular energy metabolism.
References
- 1. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
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- 7. US9283200B2 - Treatment of medium-chain acyl-CoA dehydrogenase deficiency - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 13. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cincinnatichildrens.org [cincinnatichildrens.org]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
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